molecular formula C3H3N3 B166579 1,3,5-Triazine CAS No. 290-87-9

1,3,5-Triazine

Cat. No.: B166579
CAS No.: 290-87-9
M. Wt: 81.08 g/mol
InChI Key: JIHQDMXYYFUGFV-UHFFFAOYSA-N
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Description

1,3,5-Triazine, also known as s-triazine, is an organic compound with the molecular formula C₃H₃N₃. It is a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This compound is one of several isomeric triazines and is known for its symmetrical structure. This compound and its derivatives are widely used in various applications, including agriculture, pharmaceuticals, and materials science .

Mechanism of Action

Target of Action

1,3,5-Triazine, also known as s-triazine, is an organic chemical compound that interacts with various targets. It has been used as a scaffold for generating libraries of irreversible inhibitors with diverse target specificities . For instance, it has been found to covalently modify target proteins such as β-tubulin (TUBB) and protein disulfide isomerase (PDI) . These proteins play crucial roles in cell structure and protein folding, respectively.

Mode of Action

The mode of action of this compound derivatives involves covalent modification of target proteins. A divergent synthetic scheme has been developed to derivatize the triazine with an electrophile for covalent modification of target proteins . This interaction results in changes to the protein’s function, potentially altering cellular processes.

Biochemical Pathways

This compound and its derivatives can affect various biochemical pathways. For instance, inhibiting DHRF induces a reduction of tetrahydrofolate (THF), consequently decreasing the synthesis of purines, amino acids, and thymidylate, which are crucial in cell growth and proliferation .

Result of Action

The result of this compound’s action can vary depending on the specific derivative and target. For instance, some this compound derivatives have shown promising anticancer activity, with inhibition of enzymes involved in the process of tumorigenesis . Other derivatives have demonstrated antimicrobial, antiviral, and anti-inflammatory activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, in the context of herbicides, the effectiveness of this compound can be affected by factors such as soil composition, temperature, and moisture levels . Additionally, the stability and efficacy of this compound can be influenced by factors such as pH and presence of other chemicals in the environment .

Safety and Hazards

1,3,5-Triazine is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation .

Future Directions

The future development of 1,3,5-triazine-based functional materials is related to the creation of more advanced molecules for PhOLEDs, highly effective organic chromophores with thermally activated delayed fluorescence (TADF), and nonlinear optical (NLO) materials as well as ones for energy storage . The this compound market is also expected to grow .

Biochemical Analysis

Biochemical Properties

1,3,5-Triazine interacts with various enzymes, proteins, and other biomolecules. It has been found to have a wide spectrum of biological properties such as anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, and antimicrobial activities . The compound’s weak base and weaker resonance energy than benzene make it prefer nucleophilic substitution to electrophilic substitution .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting processes such as proliferation . In some cases, this compound derivatives have been found to induce cell apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins. The compound’s localization or accumulation may be affected by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

1,3,5-Triazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,3,5-Triazine can be compared with other similar compounds such as:

This compound stands out due to its symmetrical structure and versatile reactivity, making it a valuable compound in multiple fields of research and industry.

Properties

IUPAC Name

1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3/c1-4-2-6-3-5-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHQDMXYYFUGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052785
Record name 1,3,5-Triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

81.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290-87-9
Record name 1,3,5-Triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name S-Triazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56189
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Record name 1,3,5-Triazine
Source EPA DSSTox
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Record name 1,3,5-triazine
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Record name S-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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